molecular formula C17H16N2OS2 B2474844 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide CAS No. 1396882-46-4

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2474844
CAS No.: 1396882-46-4
M. Wt: 328.45
InChI Key: NZSASVBQKNVXHQ-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene-3-carboxamide core substituted with two distinct nitrogen-bound groups: a pyridin-3-ylmethyl moiety and a 2-(thiophen-2-yl)ethyl chain. The compound’s structure combines aromatic heterocycles (pyridine and thiophene) with a flexible ethyl linker, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(15-6-10-21-13-15)19(8-5-16-4-2-9-22-16)12-14-3-1-7-18-11-14/h1-4,6-7,9-11,13H,5,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSASVBQKNVXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound can be functionalized at the 3-position with a suitable leaving group.

    Formation of the Thiophene Derivative: Similarly, a thiophene derivative can be functionalized at the 2-position.

    Coupling Reaction: The pyridine and thiophene derivatives can be coupled using a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized derivatives, reduced amines, or substituted pyridine/thiophene compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science: Its electronic properties might make it useful in organic electronics or photovoltaics.

Biology and Medicine

    Drug Development:

    Biological Probes: Could be used as a probe in biochemical assays.

Industry

    Polymer Science: May be used in the synthesis of conductive polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key, involving charge transfer processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural and functional attributes of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide with related carboxamide derivatives:

Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives

Compound Name / ID R1 Substituent R2 Substituent Biological Activity/Application Key Reference(s)
Target Compound Pyridin-3-ylmethyl 2-(Thiophen-2-yl)ethyl Not explicitly reported (hypothesized kinase/antimicrobial activity) -
Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide) Pyrimidin-2-yl sulfamoyl Cyclopenta[b]thiophen-2-yl Antiproliferative (MCF7 cells via tyrosine kinase inhibition)
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Piperazinyl quinolone 5-Bromothiophen-2-yl Antibacterial (enhanced against Gram-positive bacteria)
Enamine Ltd. Compound (CAS 736953-59-6) 2-(Dimethylamino)-2-(thiophen-2-yl)ethyl 6-Chloropyridin-3-yl Not specified (structural analog for drug discovery)
Beta-hydroxythiofentanyl 1-Phenethylpiperidin-4-yl 2-(Thiophen-2-yl)ethyl Opioid receptor agonist (analgesic)

Key Observations:

Structural Diversity in R1/R2 Groups: The target compound’s pyridin-3-ylmethyl group distinguishes it from antibacterial quinolones (e.g., piperazinyl substituents in ) and opioid analogs (e.g., phenethylpiperidine in beta-hydroxythiofentanyl ). The 2-(thiophen-2-yl)ethyl chain is shared with beta-hydroxythiofentanyl but paired with a pyridine rather than an opioid scaffold, suggesting divergent biological targets.

Biological Activity Trends: Antiproliferative Activity: Compound 24 () demonstrates that cyclopenta[b]thiophene and sulfamoyl groups enhance tyrosine kinase inhibition, implying that the target compound’s thiophene-pyridine combination may similarly interact with kinase ATP-binding pockets . Antibacterial Properties: Piperazinyl quinolones with bromothiophene substituents (–4) highlight the role of halogenated thiophenes in improving bacterial membrane penetration .

Enamine’s analog (CAS 736953-59-6) incorporates a dimethylamino group, which could enhance solubility—a feature absent in the target compound .

Synthetic Approaches :

  • describes hydrazide and acyl azide intermediates for thiophene carboxamide synthesis, suggesting that the target compound could be synthesized via similar coupling strategies .

Biological Activity

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a thiophene core substituted with a pyridinylmethyl group and a thiophenyl ethyl group. The synthesis typically involves multi-step organic reactions, starting from a benzamide core, followed by the introduction of various functional groups through nucleophilic substitution and alkylation reactions under basic conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BMDA-MB-23110Cell cycle arrest
This compoundTBDTBDTBD

Anti-inflammatory Properties

In addition to anticancer activity, compounds in this chemical class have been investigated for anti-inflammatory effects. The presence of the thiophene moiety is believed to contribute to these properties by modulating inflammatory pathways .

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. The cyano group in related compounds has been noted for its role in enhancing binding affinity and reactivity, which may be crucial for its therapeutic effects.

Case Studies

  • Study on Breast Cancer Cells : A recent study evaluated the cytotoxic effects of this compound on MDA-MB-231 cells. The compound demonstrated an IC50 value lower than that of standard chemotherapeutics, indicating potential as a lead compound in breast cancer therapy .
  • Inflammation Model : In an animal model of inflammation, the compound exhibited significant reduction in inflammatory markers compared to untreated controls. This suggests potential for further development as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from thiophene and pyridine derivatives. A common approach is coupling a thiophene-3-carbonyl chloride with a substituted amine under reflux in acetonitrile, as demonstrated in analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide synthesis using 2-thiophenecarbonyl chloride and 2-nitroaniline in acetonitrile at reflux for 1 hour) . Catalysts like copper chloride may enhance yield, and purification via recrystallization from ethanol is recommended .

Q. Which spectroscopic and analytical techniques are optimal for confirming the compound's structure?

  • Methodological Answer : Use a combination of:
  • NMR (¹H/¹³C) to verify substituent positions and connectivity.
  • X-ray crystallography for absolute stereochemical confirmation, as seen in structurally similar amides where dihedral angles between aromatic rings were resolved .
  • CHN elemental analysis to validate molecular composition, as applied to N-(1-ethyl-3-formyl-1H-indol-2-yl)thiophene-2-carboxamide .
  • FT-IR to identify carbonyl (C=O) and amide (N-H) functional groups.

Q. What in vitro biological screening approaches are suitable for initial activity assessment?

  • Methodological Answer : Begin with broad-spectrum assays:
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., breast cancer models, as in ’s computational evaluation of thiophene carboxamides) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :
  • Temperature control : Lower reflux temperatures (e.g., 60–80°C) reduce side reactions, as shown in the synthesis of furan-thiophene hybrids .
  • Catalyst screening : Test palladium or copper catalysts for amidation efficiency .
  • Continuous flow systems : Industrial-scale optimization using flow reactors enhances reproducibility and scalability .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization .

Q. What computational methods predict binding affinity with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., EGFR or VEGFR2), referencing studies on thiophene carboxamides .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Corrogate electronic descriptors (HOMO/LUMO, logP) with activity data from analogs like 3-(3-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide .

Q. How to address discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Structural analogs comparison : Analyze differences in substituents (e.g., chloro vs. bromo groups) that alter electronic properties, as seen in 3-bromo-N-(furan-3-ylmethyl)benzamide vs. its chloro analog .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH, cell line passage number) to isolate variables .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for outliers .

Q. What strategies resolve crystallographic data contradictions in polymorphic forms?

  • Methodological Answer :
  • Variable-temperature XRD : Identify phase transitions or solvent inclusion effects, as observed in N-(2-nitrophenyl)thiophene-2-carboxamide’s packing motifs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (C–H⋯O/S) to explain packing differences .
  • DFT calculations : Compare experimental and theoretical bond lengths/angles to validate crystal structures .

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